molecular formula C9H8O3S B100242 Isothiochroman-4-one 2,2-dioxide CAS No. 16723-58-3

Isothiochroman-4-one 2,2-dioxide

Cat. No.: B100242
CAS No.: 16723-58-3
M. Wt: 196.22 g/mol
InChI Key: WZCXMBLDKALJTK-UHFFFAOYSA-N
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Description

Isothiochroman-4-one 2,2-dioxide is an organic compound belonging to the class of sulfones. It is characterized by a six-membered ring structure containing sulfur and oxygen atoms. This compound has garnered interest due to its potential biological activities and its role as a precursor in the synthesis of various heterocyclic compounds .

Mechanism of Action

Target of Action

It’s known that thiochromanones and isothiochromanones, which are structurally related to isothiochroman-4-one 2,2-dioxide, are valuable biological agents

Mode of Action

It’s known that the compound can undergo various transformations, such as electrophilic substitution reactions . These reactions could potentially alter the activity of its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Given its structural similarity to thiochromanones and isothiochromanones, it’s possible that it may affect similar pathways. These compounds are known to be useful precursors in the synthesis of steroidal heterocycles , suggesting that this compound may also play a role in steroid biosynthesis or metabolism.

Result of Action

These compounds are known to be valuable biological agents , suggesting that this compound may also have significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothiochroman-4-one 2,2-dioxide can be synthesized through electrophilic substitution reactions. One common method involves the reaction of isothiochroman-4-one with oxidizing agents to introduce the dioxide functionality. For instance, the use of dimethylformamide dimethylacetal (DMF-DMA) has been reported for formylation reactions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Isothiochroman-4-one 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Isothiochroman-4-one 2,2-dioxide is unique due to its specific combination of a six-membered ring with sulfur and oxygen atoms, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,2-dioxo-1H-isothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXMBLDKALJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937297
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16723-58-3
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiochroman-4-one 2,2-dioxide
Reactant of Route 2
Isothiochroman-4-one 2,2-dioxide
Reactant of Route 3
Isothiochroman-4-one 2,2-dioxide
Reactant of Route 4
Isothiochroman-4-one 2,2-dioxide
Reactant of Route 5
Isothiochroman-4-one 2,2-dioxide
Reactant of Route 6
Isothiochroman-4-one 2,2-dioxide

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